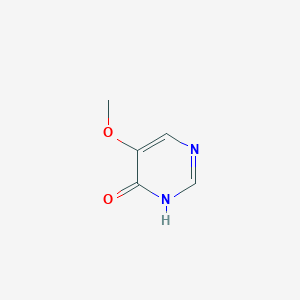

5-Methoxypyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKGGVGWBXBJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901504 | |

| Record name | NoName_630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71133-22-7 | |

| Record name | 4(3H)-Pyrimidinone, 5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-Methoxypyrimidin-4-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for professionals in research and drug development. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this guide incorporates predicted values for several physicochemical properties to offer as complete a profile as possible.

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 4-position.

It is crucial to recognize that this compound can exist in tautomeric forms, predominantly in equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one. The stability of these tautomers can be influenced by factors such as the solvent and solid-state packing.[1][2][3][4] Theoretical studies on the parent compound, 4-hydroxypyrimidine, suggest that the keto form is generally more stable.[2]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available and predicted data to provide a comprehensive profile.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 71133-25-0 | [5][6][7] |

| Molecular Formula | C₅H₆N₂O₂ | [5][6][7] |

| Molecular Weight | 126.11 g/mol | [5][6][7] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~7.5 (acidic), ~1.5 (basic) | Predicted |

| logP | ~0.25 | Predicted |

| Water Solubility | Moderately soluble | Predicted |

Spectral Data

No experimentally determined spectra for this compound are readily available in the public domain. The following are predicted spectral characteristics based on its structure.

-

¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region, with a singlet for the methoxy group protons.

-

¹³C NMR: Signals for the four unique carbons of the pyrimidine ring and one for the methoxy carbon are anticipated.

-

Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching (broad), C=N stretching, and C-O stretching are expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 126. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrimidine ring.[7]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, a general synthetic approach can be adapted from methods used for similar pyrimidine derivatives. One potential route involves the cyclization of a suitably substituted three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.

A plausible synthesis could start from diethyl 2-formyl-3-methoxy-succinate, which can be cyclized with urea or thiourea. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound (CAS 71133-25-0).

However, the pyrimidine scaffold is a well-established pharmacophore. Numerous pyrimidine derivatives have been investigated and developed for a wide range of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[8][9]

-

Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[10]

-

Antiviral Agents: Serving as nucleoside analogs that interfere with viral replication.

-

Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

Given the diverse biological roles of pyrimidine derivatives, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a variety of diseases. Future research is warranted to explore its potential biological activities. The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

Caption: Logical workflow for biological evaluation.

Conclusion

This compound represents a pyrimidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a foundational understanding of its structure, predicted physicochemical characteristics, and potential synthetic and biological evaluation pathways. The information presented herein is intended to support and guide future research endeavors aimed at unlocking the therapeutic potential of this and related compounds.

References

- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 71133-25-0 | 5-Methoxy-pyrimidin-4-ol - Capot Chemical [capotchem.com]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]

An In-depth Technical Guide on the Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its strategic importance lies in its versatile chemical scaffold, which allows for various modifications to produce targeted therapeutic compounds. This technical guide provides a comprehensive overview of the discovery and synthesis of 2,4-dihydroxy-5-methoxypyrimidine, detailing established experimental protocols, quantitative data, and its application in drug discovery, particularly as a precursor for kinase inhibitors.

Discovery and Significance

While a singular "discovery" paper for 2,4-dihydroxy-5-methoxypyrimidine is not readily apparent in contemporary literature databases, its synthesis and utility are well-documented in chemical and patent literature, often in the context of preparing more complex molecules. It is a key building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] The pyrimidine core is a "privileged structure" in drug discovery, and the 5-methoxy substitution offers a handle for further functionalization. Its derivatives have shown significant potential in the development of therapeutic agents targeting metabolic disorders and cancer.[1]

Synthetic Methodologies

Two primary synthetic routes for 2,4-dihydroxy-5-methoxypyrimidine have been prominently described in the literature. The first is a de novo synthesis from acyclic precursors, and the second involves the modification of a pre-existing pyrimidine ring.

Synthesis from Acyclic Precursors

This widely used method involves a two-step process: the formation of an activated acrylic acid derivative followed by a cyclization reaction with urea.[2]

Step 1: Condensation

The initial step involves the condensation of ethyl formate and methyl methoxyacetate in the presence of a strong base, typically solid sodium methoxide.[2] This reaction forms an intermediate, which is then directly used in the subsequent cyclization step.

Step 2: Cyclization

The intermediate from the condensation reaction undergoes cyclization with urea in a suitable solvent, such as methanol, under reflux conditions to yield the 2,4-dihydroxy-5-methoxypyrimidine ring.[2]

Synthesis from 5-Bromouracil

An alternative approach involves the nucleophilic substitution of the bromine atom in 5-bromouracil with a methoxy group.[3] This method is advantageous when 5-bromouracil is a readily available starting material. The reaction is typically carried out using sodium methoxide in methanol.[3]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 2,4-dihydroxy-5-methoxypyrimidine and its subsequent conversion to the key intermediate, 2,4-dichloro-5-methoxypyrimidine.

| Parameter | Synthesis from Acyclic Precursors | Synthesis from 5-Bromouracil | Subsequent Chlorination |

| Starting Materials | Ethyl formate, Methyl methoxyacetate, Urea, Sodium methoxide | 5-Bromouracil, Sodium methoxide, Methanol | 2,4-Dihydroxy-5-methoxypyrimidine, Phosphorus oxychloride |

| Overall Yield | Moderate to High (Specific yield not widely reported) | Moderate[3] | 90-96%[4] |

| Purity | >98% (by GC)[1] | High after recrystallization | 98.0-99.0%[4] |

| Reaction Time | Multi-hour | Multi-hour[3] | 2-6 hours[4] |

| Key Conditions | Reflux in methanol for cyclization[2] | Reflux in methanol[3] | 100-160°C (Reflux)[4] |

Experimental Protocols

Detailed Protocol for Synthesis from Acyclic Precursors

This protocol is based on the general method described in the patent literature.[5]

Step 1: Preparation of the Intermediate

-

To a reaction vessel, add ethyl formate and solid sodium methoxide and stir.

-

Cool the mixture and then add methyl methoxyacetate to initiate the condensation reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC) until completion.

Step 2: Cyclization to form 2,4-Dihydroxy-5-methoxypyrimidine

-

To the intermediate from Step 1, add methanol and urea.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

After completion, concentrate the reaction mixture.

-

Dissolve the residue in water, cool, and neutralize with a suitable acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,4-dihydroxy-5-methoxypyrimidine.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or an alcohol-water mixture.

Detailed Protocol for Synthesis from 5-Bromouracil

This protocol is adapted from a general method for the methoxylation of brominated uracils.[3]

-

Under an inert atmosphere, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

-

Add 5-bromouracil to the sodium methoxide solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to precipitate the product.

-

Collect the crude 5-methoxyuracil by filtration.

Purification: The crude product is purified by recrystallization.

Visualization of Synthetic Pathways and Applications

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-dihydroxy-5-methoxypyrimidine from acyclic precursors and its subsequent conversion to a key dichloro-intermediate.

Role in Kinase Inhibitor Synthesis

2,4-Dihydroxy-5-methoxypyrimidine is a precursor to 2,4-disubstituted pyrimidine derivatives that are potent inhibitors of various protein kinases. For instance, derivatives of 2,4-diaminopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

The diagram below illustrates a generalized signaling pathway involving CDK2 and how a pyrimidine-based inhibitor, derived from 2,4-dihydroxy-5-methoxypyrimidine, can modulate its activity.

Conclusion

2,4-Dihydroxy-5-methoxypyrimidine is a fundamentally important building block in synthetic organic and medicinal chemistry. The synthetic routes from both acyclic precursors and 5-bromouracil provide accessible methods for its preparation. Its subsequent conversion to 2,4-dichloro-5-methoxypyrimidine opens up a vast chemical space for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

Characterization of 5-Methoxypyrimidin-4-ol: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of 5-Methoxypyrimidin-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The provided experimental protocols are standardized procedures applicable to the analysis of novel heterocyclic compounds.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | H2 |

| ~7.65 | Singlet | 1H | H6 |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~11.5 (broad) | Singlet | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C4 |

| ~145.0 | C2 |

| ~140.0 | C6 |

| ~130.0 | C5 |

| ~56.0 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (methyl) |

| 1650-1600 | Strong | C=N stretch |

| 1600-1550 | Strong | C=C stretch |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1050-1000 | Medium | C-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 98 | [M - CO]⁺ |

| 83 | [M - HNCO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 4.0 seconds

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1.5 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

Data Processing: The acquired mass spectrum should be analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

A Comprehensive Technical Guide to 5-Methoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methoxypyrimidin-4-ol, a key heterocyclic compound in the development of novel therapeutic agents and agrochemicals. This document details its chemical identity, synthesis protocols, physicochemical properties, and biological significance, with a focus on its role as a versatile synthetic intermediate.

Chemical Identity and Synonyms

This compound is a pyrimidine derivative that can exist in tautomeric forms. The most stable and commonly referred to tautomer is 5-methoxyuracil or 2,4-dihydroxy-5-methoxypyrimidine.

CAS Number: 6623-81-0[1]

Synonyms:

-

2,4-Dihydroxy-5-methoxypyrimidine[2]

-

5-Methoxy-2,4-pyrimidinediol[1]

-

5-methoxypyrimidine-2,4(1H,3H)-dione[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,4-Dihydroxy-5-methoxypyrimidine is presented below. This information is crucial for its identification, purification, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 344 °C | [4] |

| Purity | ≥ 98% (GC) | [4] |

| Storage Conditions | Store at 2 - 8 °C | [4] |

| Computed XLogP3-AA | -0.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

-

¹H NMR: Signals corresponding to the methoxy protons, the C6-H proton, and the N-H protons.

-

¹³C NMR: Resonances for the methoxy carbon, and the pyrimidine ring carbons, including the carbonyl carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

Experimental Protocols

2,4-Dihydroxy-5-methoxypyrimidine is a pivotal intermediate in the synthesis of more complex molecules, particularly chlorinated pyrimidines used in pharmaceuticals and agrochemicals.

Synthesis of 2,4-Dihydroxy-5-methoxypyrimidine

A common synthetic route involves a condensation and cyclization reaction.[5]

Reaction Scheme: (Reactants) → α-methoxy-β-ethoxy-acrylic acid methyl ester → 2,4-Dihydroxy-5-methoxypyrimidine

Detailed Protocol:

-

Condensation: Ethyl formate and solid sodium methoxide are reacted in a suitable vessel with stirring. The reaction mixture is then cooled.

-

Addition: Methyl methoxyacetate is added to the cooled mixture to carry out a condensation reaction, forming an intermediate, α-methoxy-β-ethoxy-acrylic acid methyl ester.

-

Cyclization: Methanol and urea are then added to the intermediate. The mixture is refluxed.

-

Work-up: After the reaction is complete, the mixture is concentrated, dissolved in water, cooled, and then neutralized.

-

Isolation: The resulting solid, 2,4-dihydroxy-5-methoxypyrimidine, is isolated by filtration and dried.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine (A Key Derivative)

This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to a key dichloro- derivative, which is a versatile building block.

Reaction Scheme: 2,4-Dihydroxy-5-methoxypyrimidine + POCl₃ → 2,4-Dichloro-5-methoxypyrimidine

Detailed Protocol:

-

Reaction Setup: In a nitrogen-purged reaction vessel, 2,4-dihydroxy-5-methoxypyrimidine (e.g., 0.1 mol), a solvent (e.g., toluene, 100 ml), and phosphorus oxychloride (e.g., 0.2 mol) are combined with stirring.

-

Addition of Base: An alkaline substance such as pyridine (e.g., 0.15 mol) is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux (around 100-160 °C) and maintained for a period of 2 to 6 hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., LC).

-

Quenching: After the reaction is complete, the mixture is cooled and slowly added to a mixture of water and ice with stirring, ensuring the temperature does not exceed 5 °C.

-

Isolation and Purification: The precipitated solid crude product is collected by filtration. The filter cake is washed with water until neutral and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like heptane to yield pure 2,4-dichloro-5-methoxypyrimidine.

Biological and Pharmaceutical Significance

2,4-Dihydroxy-5-methoxypyrimidine serves as a crucial starting material in the synthesis of a variety of biologically active compounds.[2] Its derivatives have shown potential in several therapeutic areas.

-

Antiviral Agents: The nucleoside analog, 5-methoxymethyl-2'-deoxyuridine (MMUdR), derived from 5-methoxyuracil, has demonstrated inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).[6] Its mechanism is believed to involve phosphorylation by a virus-induced deoxythymidine kinase, suggesting interference with viral DNA replication.[7] This highlights the potential for developing selective antiviral therapies based on this scaffold. An enhanced antiviral effect was observed when MMUdR was combined with other antiviral drugs like IUdR, Ara-A, or Ara-C, suggesting a different mechanism of action.[6][8]

-

Anticancer Research: As an analog of uracil, a fundamental component of nucleic acids, 5-methoxyuracil derivatives are of interest in anticancer research.[2] Many anticancer drugs are antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

-

Agrochemicals: This compound is also used in the formulation of herbicides and fungicides, contributing to crop protection and yield enhancement.[2]

Diagrams

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,4-dihydroxy-5-methoxypyrimidine to the versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.

Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

Postulated Antiviral Mechanism of Action

This diagram depicts the proposed mechanism of action for 5-methoxyuracil nucleoside analogs against Herpes Simplex Virus.

Caption: Antiviral mechanism of a 5-methoxyuracil derivative.

References

- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. ijstm.com [ijstm.com]

- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 5-Methoxypyrimidin-4-ol as a Key Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1][2][3][4] Among the myriad of pyrimidine derivatives, 5-Methoxypyrimidin-4-ol emerges as a significant intermediate in the synthesis of potent antiviral and anticancer nucleoside analogues. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its synthesis, its incorporation into nucleoside analogues, the subsequent mechanism of action of these analogues, and the experimental protocols necessary for their evaluation. The strategic placement of the 5-methoxy group can significantly influence the biological activity, metabolic stability, and target specificity of the resulting nucleoside analogues, making this intermediate a subject of considerable interest in the field of drug discovery and development.[5]

Introduction: The Prominence of Pyrimidine Analogues in Therapeutics

Pyrimidine derivatives have long been a focal point of pharmaceutical research due to their fundamental role in biological systems.[1][2][3] As integral components of DNA and RNA, the natural pyrimidines—cytosine, thymine, and uracil—are essential for cellular replication and protein synthesis.[6] Consequently, synthetic analogues of these molecules have been successfully developed as antimetabolites that can disrupt these vital processes in rapidly proliferating cells, such as cancer cells and viruses.[7][8]

The therapeutic efficacy of pyrimidine analogues is largely dependent on their structural modifications, which can alter their substrate specificity for various enzymes, their ability to be incorporated into nucleic acids, and their overall pharmacokinetic and pharmacodynamic profiles.[5][9] The substitution at the 5-position of the pyrimidine ring is a particularly well-explored strategy for modulating the biological activity of these compounds.[5] this compound represents a key precursor for the synthesis of a specific class of 5-substituted nucleoside analogues, where the methoxy group can impart unique physicochemical properties that may enhance therapeutic potential.

Synthesis of this compound and its Nucleoside Derivatives

The synthesis of this compound can be achieved through multi-step chemical reactions starting from readily available precursors. A plausible synthetic route involves the condensation of ethyl formate and methyl methoxyacetate, followed by reaction with urea to form the pyrimidine ring.[10] This intermediate can then be functionalized, for instance by chlorination, to prepare it for subsequent glycosylation to form the desired nucleoside analogue.[10][11]

General Synthetic Workflow

The overall process for synthesizing a nucleoside analogue from a pyrimidine intermediate like this compound typically involves the activation of the pyrimidine ring, followed by coupling with a protected sugar moiety (e.g., a ribose or deoxyribose derivative), and subsequent deprotection to yield the final active compound. Both chemical and enzymatic methods can be employed for the glycosylation step.[12][13][14][15][16]

Experimental Protocol: Synthesis of a 5-Methoxy-substituted Pyrimidine Nucleoside Analogue (Illustrative)

The following is a generalized protocol based on established methods for pyrimidine nucleoside synthesis.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Activation)

-

To a stirred solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent (e.g., toluene), add phosphorus oxychloride.[11]

-

Slowly add a tertiary amine (e.g., triethylamine) to the mixture.[11]

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Glycosylation to form the Protected Nucleoside Analogue

-

Prepare a silylated derivative of the activated pyrimidine by reacting it with a silylating agent (e.g., hexamethyldisilazane) in the presence of a catalyst (e.g., ammonium sulfate).

-

In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent (e.g., acetonitrile).

-

Add a Lewis acid catalyst (e.g., tin(IV) chloride) to the sugar solution at a low temperature.

-

Slowly add the silylated pyrimidine derivative to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the protected nucleoside analogue by column chromatography.

Step 3: Deprotection to Yield the Final Nucleoside Analogue

-

Dissolve the protected nucleoside analogue in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside analogue.

-

Purify the final product by recrystallization or chromatography.

Biological Role and Mechanism of Action

Nucleoside analogues derived from this compound are expected to exert their biological effects primarily as antimetabolites, interfering with nucleic acid synthesis.[7][8] The proposed mechanism of action involves a series of intracellular phosphorylation steps to form the active triphosphate derivative.

Intracellular Activation and Signaling Pathway

Once inside a cell, the nucleoside analogue is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its triphosphate form.[17] This active triphosphate analogue can then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing DNA or RNA chain by viral or cellular polymerases.[9][17] The presence of the 5-methoxy group can influence the binding affinity of the nucleoside analogue to these enzymes and may affect the stability of the resulting nucleic acid chain. Incorporation of the analogue can lead to chain termination or the creation of a dysfunctional nucleic acid, ultimately inhibiting viral replication or cancer cell proliferation.[10]

Quantitative Data on the Biological Activity of 5-Substituted Pyrimidine Analogues

The biological activity of nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀) in antiviral assays and their 50% inhibitory concentration (IC₅₀) in anticancer or enzymatic assays. The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound.

Table 1: Antiviral Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 5-Alkyl-2'-deoxyuridines | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 - 10 | >100 | >10 - >1000 | [5] |

| 5-Halogenated-2'-deoxyuridines | Varicella-Zoster Virus (VZV) | HEL | 0.01 - 1 | >20 | >20 - >2000 | [9] |

| 5-Alkynyl-2'-deoxyuridines | Human Cytomegalovirus (HCMV) | HFF | 0.5 - 50 | >100 | >2 - >200 | [13] |

Table 2: Anticancer Activity of Representative 5-Substituted Pyrimidine Nucleoside Analogues

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| 5-Fluorouracil | Colon Cancer (HCT-116) | Thymidylate Synthase | 1 - 10 | [18] |

| Gemcitabine | Pancreatic Cancer (PANC-1) | DNA Synthesis | 0.01 - 0.1 | [10] |

| Capecitabine | Breast Cancer (MCF-7) | Thymidylate Synthase | 10 - 100 | [10] |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing the compound dilutions and a gelling agent (e.g., agarose).

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of pyrimidine analogues are crucial for their therapeutic success and are heavily influenced by their chemical structure.[19][20][21][22] Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and half-life of the drug. The 5-methoxy group in nucleoside analogues derived from this compound may affect their metabolic stability, potentially altering their pharmacokinetic profile compared to other 5-substituted analogues.

The primary toxicity associated with pyrimidine antimetabolites is myelosuppression and gastrointestinal toxicity, resulting from their effect on rapidly dividing normal cells.[7][11] A thorough toxicological evaluation is essential in the preclinical development of any new nucleoside analogue.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of pyrimidine derivatives and their metabolites in biological matrices.[23][24][25][26] These methods offer high sensitivity, specificity, and reproducibility, which are essential for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol: LC-MS/MS Analysis of a Pyrimidine Analogue in Plasma

-

Sample Preparation: Precipitate proteins in plasma samples by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the parent-to-product ion transition for the specific pyrimidine analogue and an internal standard.

-

Quantification: Generate a standard curve using known concentrations of the analyte and calculate the concentration in the unknown samples.

Conclusion

This compound serves as a valuable intermediate for the synthesis of a novel class of pyrimidine nucleoside analogues with potential applications in antiviral and anticancer therapy. The strategic introduction of a 5-methoxy group can modulate the biological activity and pharmacokinetic properties of these compounds. The in-depth understanding of their synthesis, mechanism of action, and methods for their evaluation, as outlined in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. Further research into the structure-activity relationships of 5-methoxy-pyrimidine derivatives will undoubtedly contribute to the expansion of the therapeutic arsenal against a range of diseases.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchtrend.net [researchtrend.net]

- 5. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]

- 17. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [iro.uiowa.edu]

- 20. cancernetwork.com [cancernetwork.com]

- 21. Comparison of 5-fluorouracil pharmacokinetics in whole blood, plasma, and red blood cells in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 24. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry | Basicmedical Key [basicmedicalkey.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this document focuses on providing detailed experimental protocols for the determination of these crucial parameters. Understanding these properties is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

The key physicochemical properties of a drug candidate like this compound dictate its formulation, delivery, and ultimate therapeutic efficacy. The following table outlines the essential parameters. Researchers can populate this table by following the detailed experimental protocols provided in the subsequent sections.

| Physicochemical Property | Value | Experimental Method |

| Melting Point (°C) | Data not available | Capillary Method |

| Boiling Point (°C) | Data not available | Distillation Method |

| pKa | Data not available | Potentiometric Titration |

| Aqueous Solubility (µg/mL) | Data not available | Shake-Flask Method |

| LogP (Octanol/Water) | Data not available | Shake-Flask Method |

| Molecular Formula | C₅H₆N₂O₂ | - |

| Molecular Weight ( g/mol ) | 126.11 | - |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and finely powdered using a spatula.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Apparatus and Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of dissolved this compound is then determined using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Reporting: The aqueous solubility is reported in µg/mL or mg/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at different physiological pH values.

Apparatus and Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water. If solubility is low, a co-solvent may be used, and the results extrapolated to 100% aqueous solution.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized acid or base titrant in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point.

-

Reporting: The determined pKa value(s) are reported.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Caption: Workflow for Melting Point Determination.

Caption: General Kinase Inhibition Pathway for Pyrimidine Derivatives.

Tautomerism in 5-Methoxypyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-methoxypyrimidin-4-ol. Tautomerism is a critical consideration in drug design and development, as the biological activity and physicochemical properties of a molecule are profoundly influenced by its predominant tautomeric form. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented tautomerism of the parent compound, pyrimidin-4-ol, and its substituted derivatives. This guide covers the theoretical underpinnings of keto-enol tautomerism in pyrimidine systems, details established experimental and computational methodologies for its investigation, and presents expected stability trends and spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidin-4-ol Systems

Tautomerism, a form of structural isomerism, involves the interconversion of isomers, known as tautomers, through the migration of a proton and the concomitant shift of a double bond. In the context of this compound, the principal tautomeric equilibrium exists between the hydroxy (enol) form and the keto (pyrimidinone) forms. The position of this equilibrium is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The tautomeric state of substituted pyrimidin-4-ols can significantly impact their binding affinity to enzymes, such as kinases, by altering the hydrogen bond donor and acceptor patterns. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its rational development as a potential drug candidate.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound primarily involves the interconversion between the aromatic hydroxy form (this compound) and two non-aromatic keto forms (5-methoxy-3H-pyrimidin-4-one and 5-methoxy-1H-pyrimidin-4-one). The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring.

In the gas phase and in non-polar solvents, the hydroxy (enol) form is generally favored due to its aromaticity.[1] However, in polar protic solvents, the keto (pyrimidinone) forms are often more stable due to favorable intermolecular hydrogen bonding.[2] The methoxy group at the 5-position is an electron-donating group, which can influence the electron density of the pyrimidine ring and thereby affect the tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

Table 1: Expected Tautomeric Ratios in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Expected Keto:Enol Ratio (Approximate) |

| Dioxane | 2.2 | Hydroxy (Enol) | 1:10 |

| Chloroform-d | 4.8 | Hydroxy (Enol) | 1:5 |

| Acetone-d6 | 21 | Keto & Hydroxy | 1:1 |

| DMSO-d6 | 47 | Keto (Pyrimidinone) | 5:1 |

| Water-d2 | 80 | Keto (Pyrimidinone) | >10:1 |

Table 2: Predicted Spectroscopic Data for Tautomers of this compound

| Tautomer | 1H NMR (δ ppm, DMSO-d6) - H2 | 1H NMR (δ ppm, DMSO-d6) - H6 | 13C NMR (δ ppm, DMSO-d6) - C4 | 13C NMR (δ ppm, DMSO-d6) - C5 | IR (cm-1) | UV-Vis (λmax, nm) |

| Hydroxy (Enol) | ~8.1 | ~7.9 | ~155-160 | ~140-145 | ~3400 (O-H) | ~270 |

| Keto (Pyrimidinone) | ~7.9 | ~7.7 | ~165-175 | ~110-115 | ~1680 (C=O), ~3200 (N-H) | ~290 |

Experimental Protocols

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg) in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to a final volume of 0.6 mL in an NMR tube.

-

Data Acquisition:

-

Acquire 1H NMR spectra at a constant temperature (e.g., 298 K).

-

Acquire 13C NMR spectra. The chemical shift of the C4 carbon is particularly indicative, with a signal around 165-175 ppm for the keto form and 155-160 ppm for the enol form.

-

For unambiguous peak assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer.

-

The tautomeric ratio can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer.

-

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., methanol-water mixtures of different ratios).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: The keto and enol forms will possess different chromophores and thus exhibit different absorption maxima (λmax). Shifts in λmax can be correlated with changes in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol:

-

Model Building: Construct the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[3]

-

Energy Calculation: The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

-

Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to determine their relative stabilities and predict the equilibrium constant (KT).

Potential Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound have not been definitively elucidated, the pyrimidine scaffold is a well-known pharmacophore in numerous kinase inhibitors. The tautomeric state is critical for the interaction with the kinase active site, particularly the hinge region, through the formation of specific hydrogen bonds.

The keto form of a pyrimidin-4-ol derivative, with its N-H donor and C=O acceptor, can mimic the hydrogen bonding pattern of adenine, enabling it to act as a competitive inhibitor of ATP binding. The tautomeric equilibrium will dictate the concentration of the biologically active form, thus influencing the compound's potency.

Caption: Hypothetical kinase inhibition by the keto tautomer.

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical and biological profile. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be achieved by extrapolating from the behavior of related pyrimidin-4-ol systems. The equilibrium between the hydroxy and keto tautomers is delicately balanced and highly influenced by the surrounding environment. A multi-pronged approach utilizing NMR and UV-Vis spectroscopy, complemented by computational modeling, is essential for the thorough characterization of this equilibrium. For drug development professionals, a deep appreciation of the tautomeric properties of this compound is paramount for the rational design of potent and selective therapeutic agents.

References

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]

Navigating the Solubility Landscape of 5-Methoxypyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. As with any compound under investigation for pharmaceutical applications, understanding its solubility is a critical early step in the drug development process. Poor aqueous solubility can significantly hinder a compound's bioavailability and lead to challenges in formulation and in vivo testing. This technical guide provides an in-depth overview of the solubility of this compound, including available data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound and Related Pyrimidine Derivatives

Table 1: Qualitative and Analogous Solubility Data for Pyrimidine Derivatives

| Compound/Class | Solvent | Solubility | Notes |

| Pyrimidine Derivatives (General) | Water | Generally low to moderate | Highly dependent on substituents; hydrogen bonding capabilities can increase aqueous solubility. |

| Pyrimidine Derivatives (General) | DMSO | Generally high | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] |

| Pyrimidine Derivatives (General) | Ethanol | Moderate to high | Often used as a co-solvent to improve aqueous solubility. |

| Pyrimidin-4-yl-methanol (Analogous Compound) | DMF | 30 mg/mL | Data for a structurally related compound provides a potential reference point. |

| Pyrimidin-4-yl-methanol (Analogous Compound) | DMSO | 50 mg/mL | High solubility is observed in this polar aprotic solvent. |

| Pyrimidin-4-yl-methanol (Analogous Compound) | Ethanol | 30 mg/mL | Good solubility is also seen in this common organic solvent. |

| Pyrimidin-4-yl-methanol (Analogous Compound) | PBS (pH 7.2) | 10 mg/mL | Limited but potentially useful aqueous solubility at a physiological pH. |

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[1] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Directly filter the supernatant using a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample to avoid adsorption of the compound onto the filter membrane.

-

-

-

Analysis of Solute Concentration:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

For HPLC analysis: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape. Create a calibration curve using standard solutions of known concentrations.

-

For UV-Vis analysis: Determine the wavelength of maximum absorbance (λmax) for this compound. Prepare a standard curve by measuring the absorbance of solutions with known concentrations.

-

-

3. Data Calculation and Reporting:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

The solubility is typically reported in units of mg/mL or µg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for its determination. By following the detailed shake-flask protocol, researchers can obtain reliable and accurate thermodynamic solubility data. This information is indispensable for advancing the preclinical development of this compound and other promising drug candidates. Adherence to good laboratory practices is essential to ensure the quality and integrity of the generated data.

References

Potential Research Applications of 5-Methoxypyrimidin-4-ol Derivatives in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-methoxypyrimidin-4-ol core scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent electronic properties and substitution patterns make it an attractive starting point for the development of targeted therapeutics, particularly in the field of oncology. This technical guide explores the potential research applications of this compound derivatives, focusing on their role as inhibitors of key signaling pathways implicated in cancer progression. We provide a comprehensive overview of their synthesis, biological evaluation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and experimental workflows.

Core Structure and Therapeutic Rationale

This compound exists in tautomeric equilibrium with 5-methoxy-2,4-dihydroxypyrimidine. This core structure is frequently utilized as a precursor for the synthesis of more complex derivatives with enhanced biological activity. The strategic placement of the methoxy group at the 5-position influences the molecule's electronic and steric properties, which can be fine-tuned through further chemical modifications to achieve desired target engagement and selectivity. A primary application of these derivatives is in the development of kinase inhibitors, which modulate the activity of enzymes that play a central role in cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1]

Synthesis of Key Intermediates and Bioactive Derivatives

The synthesis of bioactive 5-methoxypyrimidine derivatives often begins with the preparation of key intermediates such as 2,4-dichloro-5-methoxypyrimidine. This intermediate serves as a versatile platform for introducing various functional groups through nucleophilic substitution reactions.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

A common method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

-

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or other suitable base)

-

Inert solvent (e.g., toluene)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.

-

Add N,N-dimethylaniline to the suspension.

-

Slowly add phosphorus oxychloride to the mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyrimidine.

-

Synthesis of Bioactive Derivatives

The dichlorinated intermediate can be further functionalized to generate a library of compounds with potential anticancer activity. For instance, selective substitution at the C4 and C2 positions with various amines or other nucleophiles can lead to potent kinase inhibitors.

Inhibition of Key Cancer-Related Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several critical signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common event in many human cancers.[1] Several 5-methoxypyrimidine derivatives have been investigated as potential inhibitors of this pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

References

5-Methoxypyrimidin-4-ol: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among its many derivatives, 5-Methoxypyrimidin-4-ol has emerged as a particularly valuable building block in the design and synthesis of novel drug candidates. Its unique electronic and steric properties, conferred by the methoxy and hydroxyl/oxo functionalities, allow for versatile chemical modifications and facilitate crucial interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the role of this compound and its analogs as a pharmacophore in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology. We will delve into its physicochemical properties, synthetic utility, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows. The strategic incorporation of the 5-methoxypyrimidine core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile, making it a privileged scaffold in the medicinal chemist's arsenal.

Physicochemical Properties and Drug-Likeness

The physicochemical profile of this compound provides a solid foundation for its use as a drug discovery building block. Its properties, summarized in the table below, are conducive to developing orally bioavailable drugs, adhering to established guidelines such as Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors, coupled with a moderate molecular weight and lipophilicity, allows for a favorable balance between aqueous solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C5H6N2O2 | PubChem |

| Molecular Weight | 126.11 g/mol | PubChem |

| XLogP3 | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.7 Ų | PubChem |

Note: The tautomeric equilibrium between the -ol and -one forms can influence these properties.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has been successfully employed in the development of potent inhibitors targeting various protein kinases implicated in cancer pathogenesis. The strategic placement of the methoxy group can enhance binding affinity and selectivity, while the pyrimidinone core serves as a versatile anchor for building diverse chemical libraries.

Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Concurrent mutations in anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) present a significant challenge in the treatment of NSCLC. The development of dual inhibitors is a promising strategy to overcome this challenge. Derivatives of a substituted pyrimidine core have shown potent inhibitory activity against both ALK and EGFR kinases. For instance, a novel pyrimidine derivative, CHMFL-ALK/EGFR-050, demonstrated significant potency against various drug-resistant mutants.[1]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Pyrimidine-based inhibitors have been developed to target JAK kinases. For example, AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, was identified as a potent JAK2 inhibitor.[2]

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Natural and synthetic compounds targeting this pathway are of great interest in cancer therapy.[3][4][5][6][7] While direct examples of this compound derivatives targeting the MAPK pathway are less common in the initial search, the versatility of the scaffold suggests its potential for developing inhibitors against kinases within this pathway, such as MEK or ERK.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrimidine derivatives against various cancer-related kinases. This data highlights the potency achievable with this scaffold.

| Compound/Derivative Class | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |

| CHMFL-ALK/EGFR-050 | ALK, EGFR | H1975, H3122 | ALK: <1, EGFRL858R/T790M: 2.5 | [1] |

| AZD1480 (9e) | JAK2 | - | 0.6 | [2] |

| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR, Her2, VEGFR2 | - | EGFR: 79, Her2: 40, VEGFR2: 136 | [8] |

| Pyrimidine-based Aurora A Inhibitor (13) | Aurora A | - | < 100 | [9] |

| 5-methylpyrimidin-2-amine (A8) | JAK2 | - | 5 | [10] |

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis and in vitro evaluation of this compound derivatives, based on common practices in medicinal chemistry.

General Synthetic Procedure for Substituted Pyrimidine Derivatives

This protocol outlines a typical multi-step synthesis to generate diverse pyrimidine analogs starting from a core pyrimidine structure.

Step 1: Chlorination of the Pyrimidine Core

-

To a solution of the starting pyrimidin-4-ol (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl3), add the reagent dropwise at 0 °C.

-

Stir the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-